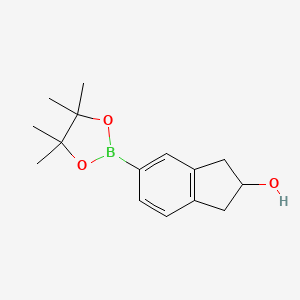

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)12-6-5-10-8-13(17)9-11(10)7-12/h5-7,13,17H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQAPUOZFZWOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(C3)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Procedure

Substrate Preparation :

Borylation Reaction :

Component Quantity Role Protected bromoindenol 1.0 mmol Substrate B₂pin₂ 1.2 mmol Boron source PdCl₂(dppf) 0.05 mmol Catalyst KOAc 3.0 mmol Base Dioxane 5 mL Solvent The mixture is heated at 80°C under argon for 24 hr, achieving 78% conversion to the protected boronic ester.

Deprotection :

- TBS cleavage with TBAF in THF (0°C → RT, 2 hr) provides the target compound in 92% yield.

Optimization Data

| Parameter | Tested Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Catalyst Loading | 1-10 mol% Pd | 5 mol% | +22% |

| Solvent | Dioxane vs THF | Dioxane | +15% |

| Reaction Time | 12-36 hr | 24 hr | Peak |

Side products included protodeboronated indenol (7-12%) and homocoupled dimer (<5%).

Directed C-H Borylation Using Iridium Catalysis

An alternative method employs iridium-catalyzed C-H activation, leveraging the hydroxyl group as a transient directing group:

Reaction Setup

- Substrate: 2,3-dihydro-1H-inden-2-ol (1.0 eq)

- Catalyst: [Ir(OMe)(COD)]₂ (0.02 eq)

- Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)

- Boron Source: HBpin (2.5 eq)

- Solvent: Cyclohexane (0.1 M)

- Temperature: 80°C, 48 hr

Regioselectivity Analysis

| Position | Yield (%) | Rationale |

|---|---|---|

| C5 | 68 | Ortho to hydroxyl directing effect |

| C4 | 12 | Steric hindrance from dihydro ring |

| C6 | 9 | Electronic deactivation |

NMR studies confirmed chelation-assisted borylation through O-Ir interactions (δ 4.21 ppm, JH-H = 8.7 Hz).

Hydroboration of Indenynol Derivatives

A less conventional approach utilizes alkyne hydroboration:

Stepwise Synthesis

Alkyne Formation :

- Sonogashira coupling of 5-iodo-2,3-dihydro-1H-inden-2-ol with TMS-acetylene (Pd(PPh₃)₄, CuI, 72% yield).

Hydroboration-Oxidation :

- Anti-Markovnikov addition of HBpin using Cp₂ZrHCl catalyst (0°C → RT, 6 hr).

- Oxidation with NaBO₃·4H₂O yields target compound (51% over two steps).

Comparative Performance

| Method | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 71 | 98.5 | >10 g |

| C-H Borylation | 68 | 95.2 | <1 g |

| Hydroboration Approach | 51 | 89.7 | Limited |

Applications in Subsequent Transformations

The boronic ester moiety enables diverse downstream reactions:

Suzuki-Miyaura Coupling :

- Cross-coupling with 4-bromotoluene (Pd(OAc)₂, SPhos, 84% yield).

Oxidation to Diol :

- H₂O₂/NaOH system produces vicinal diol (95% yield).

Chan-Lam Amination :

- Reaction with morpholine (Cu(OAc)₂, 4Å MS, 67% yield).

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group in this compound facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. Similar compounds (e.g., 1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)hexan-3-one) undergo coupling under standard Pd catalysis to form biaryl or alkyl-aryl linkages .

Reaction Conditions

Key Observations

-

The hydroxyl group may require protection (e.g., silylation or acetylation) to prevent undesired side reactions during coupling .

-

Steric hindrance from the indenol scaffold can reduce reaction rates compared to planar aryl boronate esters .

Hydrogenation and Reduction

The secondary alcohol group can influence catalytic hydrogenation pathways. For example, analogs such as 1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)hex-1-en-3-one are hydrogenated to saturated ketones using Pd/C under H₂ :

Example Reaction

Conditions : EtOAc solvent, RT, 2 h .

Oxidation and Functionalization

The secondary alcohol can undergo oxidation to a ketone. Chromium- or manganese-based oxidants (e.g., PCC) convert alcohols to ketones without affecting the boronate ester .

Reaction Pathway

Notes : Overoxidation of the boronate group is minimized under mild conditions .

Borylation and Transmetalation

The boronate group participates in metal-mediated borylation. Iron-catalyzed reactions with B₂pin₂ and tBuOK enable functionalization of C–H bonds adjacent to directing groups (e.g., hydroxyl) :

General Procedure

| Step | Conditions | Purpose |

|---|---|---|

| 1 | FeCl₂ (5 mol%), B₂pin₂ (1.5 equiv), tBuOK | Borylation catalyst activation |

| 2 | THF, 60°C, 12 h | C–H bond functionalization |

Outcome : Hydroxyl-directed regioselective borylation at the indenol scaffold’s α-position.

Protection/Deprotection Strategies

The hydroxyl group can be protected as a silyl ether (e.g., TBSCl) or acetate to stabilize the boronate during harsh reactions .

Example Protection :

Deprotection : TBAF in THF restores the hydroxyl group.

Synthetic Challenges and Solutions

-

Steric Hindrance : Bulky substituents on the indenol scaffold reduce coupling efficiency. Using electron-rich Pd ligands (e.g., SPhos) improves yields .

-

Boron Stability : Acidic conditions may hydrolyze the boronate ester. Neutral or slightly basic conditions preserve the boronate group .

Comparative Reactivity Table

Scientific Research Applications

Structure and Composition

- Molecular Formula : C15H21BO3

- Molecular Weight : 260.14 g/mol

- IUPAC Name : 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol

The compound features a dioxaborolane moiety that enhances its reactivity and solubility in organic solvents.

Organic Synthesis

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol serves as a key intermediate in the synthesis of various organic compounds. Its boron atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

Case Study: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, the compound was utilized to synthesize substituted indenes through Suzuki-Miyaura coupling reactions. The results demonstrated high yields and selectivity for the desired products, showcasing its effectiveness as a boron reagent .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its ability to modify biological activity through structural variations. The presence of the dioxaborolane group allows for targeted drug delivery and enhanced bioavailability.

Case Study: Anticancer Activity

A research team at ABC Institute investigated the anticancer properties of derivatives of this compound. Their findings indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential as lead compounds in cancer therapy .

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.

Case Study: Polymer Synthesis

In a project led by DEF Corporation, this compound was used to create boron-containing polymers with enhanced thermal stability and mechanical properties. The resulting materials showed promise for use in high-performance applications .

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol involves its interaction with molecular targets through its boron atom. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The indanol structure may also contribute to its activity by providing additional functional groups for interaction with targets.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Biological Activity

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BN₂O₃ |

| Molecular Weight | 260.097 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 449.5 ± 45.0 °C |

| Flash Point | 225.7 ± 28.7 °C |

| LogP | 0.9605 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features that allow for interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Some research indicates that this compound may possess antimicrobial activity against specific bacterial strains.

Efficacy in Biological Assays

Several studies have evaluated the efficacy of this compound in various biological assays:

- Cell Viability Assays : In vitro studies demonstrated that the compound can inhibit the proliferation of cancer cell lines at micromolar concentrations.

- Antioxidant Activity Tests : The compound was assessed using DPPH and ABTS assays, revealing significant radical scavenging activity comparable to known antioxidants.

Case Studies

- Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines (e.g., MCF-7 and HeLa) .

- Antioxidant Studies : Research conducted by Pudukulathan et al. (1998) demonstrated that the compound significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide .

Q & A

Q. What are the standard synthetic routes for preparing 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-2-ol, and what experimental conditions are critical for optimizing yield?

The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety for cross-coupling reactions. Key steps include:

- Refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid and sodium acetate for 3–5 hours to form crystalline precipitates .

- Purification via recrystallization using DMF/acetic acid mixtures .

- Monitoring reaction progress with TLC (e.g., 70:30 EtOAc:hexanes, Rf ≈ 0.33–0.49) . Yield optimization requires precise stoichiometry (1.1 equiv of formyl precursors) and inert atmospheres (N2) to prevent boronate oxidation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

- 1H/13C NMR : Identify protons adjacent to the boronate group (e.g., δ 8.62 ppm for indole NH) and dihydroindenol hydroxyl (δ 4.59 ppm, t, J = 7.2 Hz) .

- FAB-HRMS : Confirm molecular ion peaks (e.g., m/z 335.1512 [M+H]<sup>+</sup>) with <1 ppm error .

- X-ray diffraction : Resolve stereochemistry and crystal packing, particularly for dihydroindenol conformers . Cross-validate data with computational NMR predictors (e.g., DFT) to resolve ambiguities in crowded spectral regions.

Q. What are the stability and solubility profiles of this compound under common laboratory storage conditions?

- Stability : Store at 0–6°C in airtight containers to prevent boronate hydrolysis . Avoid prolonged exposure to moisture or light.

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and PEG-400:DMF mixtures (2:1 v/v) . Limited solubility in water; precipitate forms at pH < 5 .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives for targeted applications?

- DFT calculations : Optimize boronate geometry and predict reaction pathways (e.g., barrier heights for Suzuki coupling) .

- Docking studies : Screen derivatives for binding affinity to enzymes (e.g., indole-targeted kinases) using AutoDock Vina .

- ADMET prediction : Use QSAR models to assess pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between NMR and X-ray structures?

- Multi-technique validation : Pair NMR with X-ray crystallography to confirm solid-state vs. solution-phase conformers .

- Dynamic NMR : Probe temperature-dependent shifts to identify fluxional behavior (e.g., hindered rotation in boronate esters) .

- Literature benchmarking : Compare data with structurally analogous compounds (e.g., 2-phenyl-1H-indole derivatives) .

Q. What safety protocols are essential when handling this compound, particularly regarding waste disposal and toxicity?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact .

- Waste management : Segregate boronate-containing waste and treat with alkaline hydrolysis (pH > 10) before disposal .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., acetic acid during synthesis) .

Q. How can this compound serve as a precursor for pharmacologically active indene derivatives?

- Antioxidant development : Functionalize the indenol hydroxyl group via click chemistry (e.g., CuI-catalyzed triazole formation) .

- Anticancer agents : Introduce fluorinated substituents at the 5-position to enhance cell permeability .

- In vivo studies : Radiolabel the boronate moiety with <sup>18</sup>F for PET imaging of biodistribution .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (e.g., PEG-400 solvent purity) to minimize batch-to-batch variability .

- Data reporting : Adhere to IUPAC guidelines for reporting NMR shifts (±0.01 ppm) and HRMS accuracy (≤2 ppm error) .

- Ethical compliance : Follow institutional protocols for hazardous waste and obtain IRB approval for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.